6-isobutyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the substituents at specific positions. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and naphthylmethyl derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(PHENYL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
- **1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(BENZYL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Uniqueness
1,3-DIMETHYL-6-(2-METHYLPROPYL)-5-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to the presence of the naphthalen-1-ylmethyl group, which may confer specific biological activities or chemical properties not found in similar compounds
Properties
Molecular Formula |
C24H25N3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-(2-methylpropyl)-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25N3O2S/c1-15(2)12-18-13-25-22-20(23(28)27(4)24(29)26(22)3)21(18)30-14-17-10-7-9-16-8-5-6-11-19(16)17/h5-11,13,15H,12,14H2,1-4H3 |
InChI Key |
UFULXHMAUPXHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C2C(=C1SCC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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